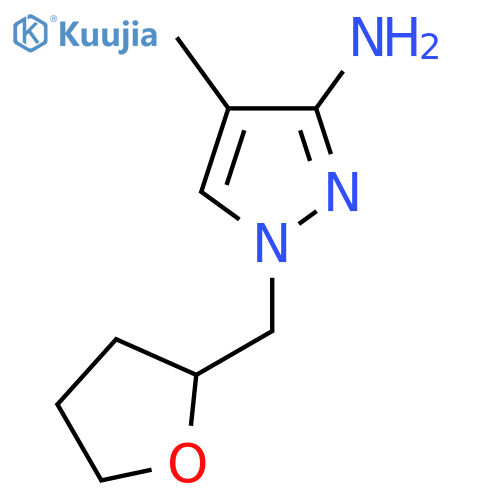

Cas no 1343693-17-3 (4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)

1343693-17-3 structure

商品名:4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine

4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

- EN300-1106212

- AKOS013356694

- 1343693-17-3

- 1H-Pyrazol-3-amine, 4-methyl-1-[(tetrahydro-2-furanyl)methyl]-

- 4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine

-

- インチ: 1S/C9H15N3O/c1-7-5-12(11-9(7)10)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

- InChIKey: CYSLSYRGIWYZGZ-UHFFFAOYSA-N

- ほほえんだ: O1CCCC1CN1C=C(C)C(N)=N1

計算された属性

- せいみつぶんしりょう: 181.121512110g/mol

- どういたいしつりょう: 181.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Predicted)

- ふってん: 350.0±22.0 °C(Predicted)

- 酸性度係数(pKa): 3.73±0.10(Predicted)

4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106212-0.05g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1106212-1.0g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 1g |

$857.0 | 2023-05-24 | ||

| Enamine | EN300-1106212-2.5g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1106212-5.0g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 5g |

$2485.0 | 2023-05-24 | ||

| Enamine | EN300-1106212-0.1g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1106212-1g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1106212-5g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1106212-10.0g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 10g |

$3683.0 | 2023-05-24 | ||

| Enamine | EN300-1106212-0.5g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1106212-10g |

4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine |

1343693-17-3 | 95% | 10g |

$3622.0 | 2023-10-27 |

4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

1343693-17-3 (4-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量